molecular formula C12H18N2O2 B13663704 5-(tert-Butyl)-N-methoxy-N-methylnicotinamide

5-(tert-Butyl)-N-methoxy-N-methylnicotinamide

Cat. No.: B13663704
M. Wt: 222.28 g/mol
InChI Key: DIPSIIQYRPXPSL-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: is an organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities. This compound features a tert-butyl group, a methoxy group, and a methyl group attached to the nicotinamide core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-N-methoxy-N-methylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid or its derivatives.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.

    Methylation: The methyl group is introduced using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use microreactor systems to introduce the tert-butyl group and other functional groups in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinamide core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or methyl groups.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-tert-butyl-N-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)10-6-9(7-13-8-10)11(15)14(4)16-5/h6-8H,1-5H3

InChI Key

DIPSIIQYRPXPSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)N(C)OC

Origin of Product

United States

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